molecular formula C11H15N3O B2736072 N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide CAS No. 2189045-55-2

N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide

Cat. No.: B2736072
CAS No.: 2189045-55-2
M. Wt: 205.261
InChI Key: ZKCLULMJJNJUFN-UHFFFAOYSA-N
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Description

N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone to form the imidazo[1,2-a]pyridine core, followed by further functionalization to introduce the prop-2-enamide group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield saturated compounds .

Scientific Research Applications

N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Uniqueness

N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-11(15)12-7-9-8-14-6-4-3-5-10(14)13-9/h2,8H,1,3-7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCLULMJJNJUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN2CCCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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